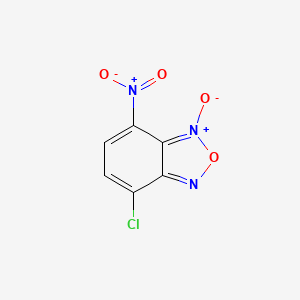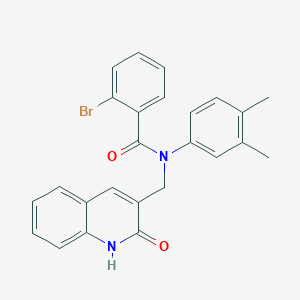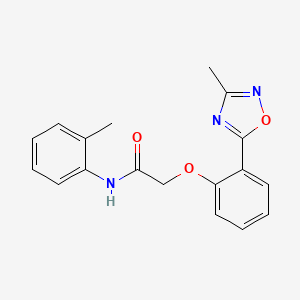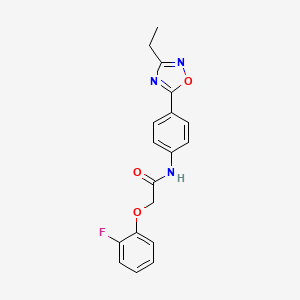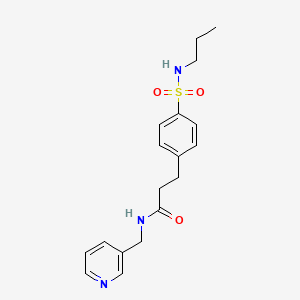
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide, also known as PSB-1115, is a chemical compound that has recently gained attention in the scientific research community. This compound has been found to have potential applications in the treatment of various diseases, including cancer and inflammation. In
科学的研究の応用
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide has been found to have potential applications in the treatment of various diseases. Research has shown that this compound has anti-inflammatory properties and can reduce the production of cytokines, which are involved in the inflammatory response. This compound has also been found to have anticancer properties and can inhibit the growth of cancer cells. In addition, this compound has been found to have neuroprotective properties and can protect against neuronal damage.
作用機序
The mechanism of action of 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide is not fully understood. However, research has shown that this compound inhibits the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. By inhibiting the activity of CA IX, this compound can inhibit the growth of cancer cells. This compound has also been found to inhibit the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Research has shown that this compound can reduce the production of cytokines, which are involved in the inflammatory response. This compound has also been found to inhibit the activity of CA IX, which is overexpressed in many types of cancer cells. By inhibiting the activity of CA IX, this compound can inhibit the growth of cancer cells. This compound has also been found to have neuroprotective properties and can protect against neuronal damage.
実験室実験の利点と制限
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide has several advantages for lab experiments. It has been found to be stable under a wide range of conditions and can be easily synthesized. This compound has also been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, there are also some limitations to using this compound in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to test its effectiveness.
将来の方向性
There are several future directions for research on 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide. One area of research is to further investigate the mechanism of action of this compound. Understanding how this compound inhibits the activity of CA IX and reduces the production of cytokines could lead to the development of more effective treatments for cancer and inflammation. Another area of research is to investigate the potential of this compound as a neuroprotective agent. Research has shown that this compound can protect against neuronal damage, and further investigation could lead to the development of treatments for neurodegenerative diseases. Finally, research could also focus on developing more efficient and cost-effective methods for synthesizing this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in the treatment of various diseases, including cancer and inflammation. The synthesis of this compound is a complex process that requires specialized equipment and expertise. This compound has been found to have anti-inflammatory, anticancer, and neuroprotective properties, and research has shown that it can reduce the production of cytokines and inhibit the activity of CA IX. This compound has several advantages for lab experiments, including stability and low toxicity, but there are also some limitations to using it in lab experiments. Future research could focus on further investigating the mechanism of action of this compound and developing more efficient and cost-effective methods for synthesizing it.
合成法
The synthesis of 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide involves several steps. The first step is the synthesis of 3-(4-nitrophenyl)propanoic acid, which is then converted to 3-(4-aminophenyl)propanoic acid. This intermediate is then reacted with pyridine-3-carboxaldehyde to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
特性
IUPAC Name |
3-[4-(propylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-2-11-21-25(23,24)17-8-5-15(6-9-17)7-10-18(22)20-14-16-4-3-12-19-13-16/h3-6,8-9,12-13,21H,2,7,10-11,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOLUXDOLGUJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
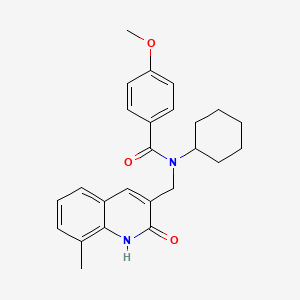
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707978.png)

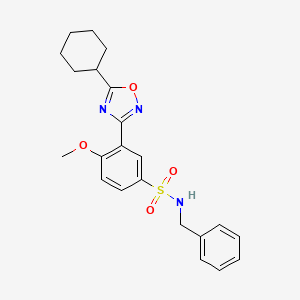
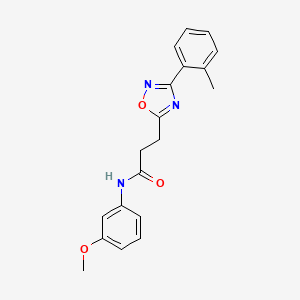


![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7708031.png)
